

Diphenyldiethyltin-d10: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of **Diphenyldiethyltin-d10**. Due to the limited availability of specific experimental data for this isotopically labeled compound and its non-deuterated analog, Diphenyldiethyltin, this document leverages data from structurally similar organotin compounds, namely Tetraethyltin and Tetraphenyltin, to provide estimated properties and analytical methodologies. This guide is intended to serve as a valuable resource for researchers utilizing **Diphenyldiethyltin-d10** in their work.

Core Physical and Chemical Properties

Quantitative data for **Diphenyldiethyltin-d10** is not readily available in the scientific literature. Therefore, the following tables provide a summary of the known properties of analogous organotin compounds to serve as a reference. The properties of Diphenyldiethyltin are expected to be intermediate between those of Tetraethyltin and Tetraphenyltin. The primary difference between Diphenyldiethyltin and **Diphenyldiethyltin-d10** will be the molecular weight, with other physical properties expected to be very similar.

Table 1: General and Physical Properties of Analogous Organotin Compounds



Property	Tetraethyltin	Tetraphenyltin	Diphenyldiethy Itin (Estimated)	Diphenyldiethy ltin-d10 (Estimated)
Molecular Formula	C8H20Sn	C24H20Sn	C16H20Sn	C16H10D10Sn
Molecular Weight (g/mol)	234.95[1]	427.13[2]	331.04	~341.10
Physical State at 25 °C	Colorless Liquid[1]	White Crystalline Solid[3]	Likely a liquid or low-melting solid	Likely a liquid or low-melting solid
Melting Point (°C)	-112[4][5]	224-227[2][3]	Intermediate value expected	Intermediate value expected
Boiling Point (°C)	181[4][5]	420[2][3]	Intermediate value expected	Intermediate value expected
Density (g/cm³)	1.187[4]	1.49[3]	Intermediate value expected	Intermediate value expected
Solubility	Insoluble in water; Soluble in organic solvents like ether[1].	Insoluble in water; Soluble in hot benzene, toluene, and xylene[6].	Expected to be insoluble in water and soluble in common organic solvents.	Expected to be insoluble in water and soluble in common organic solvents.

Table 2: Spectroscopic Data of Analogous Organotin Compounds (for reference)



Spectroscopic Data	Tetraethyltin	Tetraphenyltin	Diphenyldiethyltin (Expected)
¹ H NMR	Signals for ethyl protons would be present. A complex pattern with satellites from coupling to tin isotopes is expected[7].	Signals for phenyl protons would be present.	Signals for both phenyl and ethyl protons would be present, with characteristic splitting patterns and tin satellite peaks.
¹³ C NMR	Signals for the ethyl carbons would be present.	Signals for the phenyl carbons would be present.	Signals for both phenyl and ethyl carbons would be present.
Mass Spectrometry	Fragmentation would involve the loss of ethyl groups[1].	Fragmentation would involve the loss of phenyl groups.	A complex fragmentation pattern with loss of both phenyl and ethyl groups is anticipated.

Experimental Protocols

Detailed experimental protocols for **Diphenyldiethyltin-d10** are not available. However, established methods for the synthesis and characterization of similar organotin compounds can be adapted.

Synthesis of Diphenyldiethyltin via Grignard Reaction

A common and effective method for the preparation of tetraorganotin compounds is the reaction of a tin(IV) halide with a Grignard reagent[4][8]. The synthesis of Diphenyldiethyltin would likely proceed via the reaction of Dichlorodiphenyltin with Ethylmagnesium bromide (a Grignard reagent).

Reaction:

 $(C_6H_5)_2SnCl_2 + 2 C_2H_5MgBr \rightarrow (C_6H_5)_2(C_2H_5)_2Sn + 2 MgClBr$



General Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a
 reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A
 solution of ethyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) is added
 dropwise to initiate the formation of Ethylmagnesium bromide. The reaction is typically
 initiated with a small crystal of iodine and maintained at a gentle reflux[9].
- Reaction with Dichlorodiphenyltin: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of dichlorodiphenyltin in anhydrous ether or THF is then added dropwise to the stirred Grignard solution. The reaction is exothermic and the temperature should be controlled[9].
- Work-up: After the reaction is complete, the mixture is typically quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
- Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or chromatography.

Analytical Characterization

The characterization of organotin compounds typically involves a combination of chromatographic and spectroscopic techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of organotin compounds. Due to their potential thermal instability, derivatization may be required to improve volatility.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are invaluable for the structural elucidation of organotin compounds. The presence of tin isotopes with nuclear spin (I = 1/2) results in satellite peaks in ¹H and ¹³C NMR spectra, providing valuable structural information[7].
- High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile or thermally sensitive organotin compounds and can be coupled with various

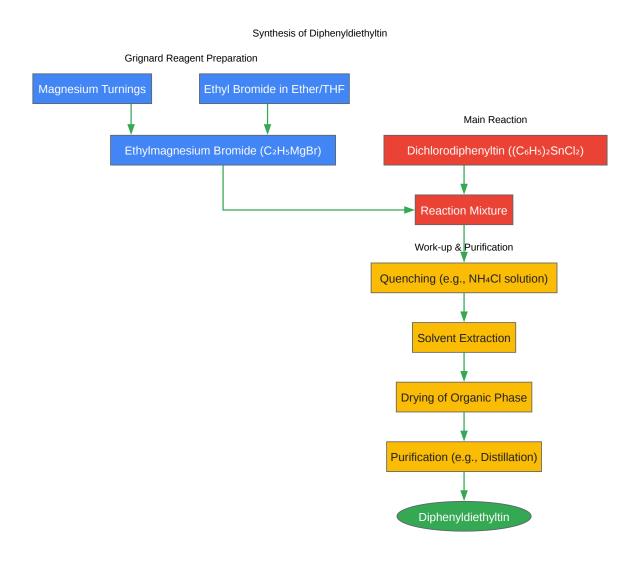


detectors, including mass spectrometry (LC-MS)[10].

Visualizations Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a tetraorganotin compound like Diphenyldiethyltin using a Grignard reaction.





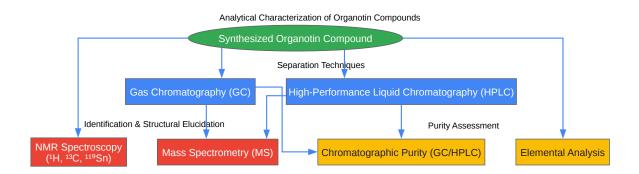
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Caption: Workflow for the synthesis of Diphenyldiethyltin via a Grignard reaction.



Analytical Characterization Workflow

This diagram outlines a logical workflow for the analytical characterization of a synthesized organotin compound.



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Caption: Logical workflow for the analytical characterization of organotin compounds.

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